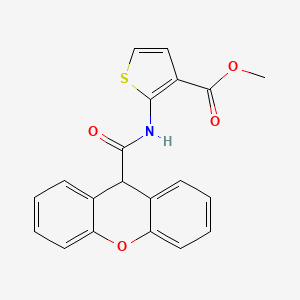

methyl 2-(9H-xanthene-9-carboxamido)thiophene-3-carboxylate

Description

Methyl 2-(9H-xanthene-9-carboxamido)thiophene-3-carboxylate is a hybrid heterocyclic compound featuring a thiophene core substituted at position 2 with a 9H-xanthene-9-carboxamido group and at position 3 with a methyl ester.

Properties

IUPAC Name |

methyl 2-(9H-xanthene-9-carbonylamino)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4S/c1-24-20(23)14-10-11-26-19(14)21-18(22)17-12-6-2-4-8-15(12)25-16-9-5-3-7-13(16)17/h2-11,17H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTIFVIBBDKWJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(9H-xanthene-9-carboxamido)thiophene-3-carboxylate typically involves the condensation of 9H-xanthene-9-carboxylic acid with thiophene-3-carboxylic acid methyl ester in the presence of coupling reagents. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(9H-xanthene-9-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The xanthene moiety can be reduced to form dihydroxanthene derivatives.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroxanthene derivatives, and various substituted thiophene derivatives .

Scientific Research Applications

Methyl 2-(9H-xanthene-9-carboxamido)thiophene-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, including organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of methyl 2-(9H-xanthene-9-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The xanthene moiety is known to interact with biological membranes, potentially disrupting their function. The thiophene ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Research Implications and Gaps

- Biological Activity: While highlights kinase inhibition in thienopyrimidines, the target compound’s activity remains unexplored. The xanthene moiety may confer fluorescence for imaging applications.

- Toxicity : Analogous to Thiophene Fentanyl HCl (), rigorous toxicological studies are needed for the target compound due to structural complexity .

- Material Science : The rigid xanthene-thiophene framework could enhance charge transport in organic electronics, a property absent in simpler thiophene esters.

Biological Activity

Methyl 2-(9H-xanthene-9-carboxamido)thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring attached to a xanthene backbone, which is known for its diverse biological properties. Its molecular formula is C₁₈H₁₅N₃O₃S, with a molecular weight of approximately 349.4 g/mol. The structural complexity contributes to its varied interactions within biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Target Interaction : Thiophene derivatives often interact with multiple biological targets, influencing various pathways such as apoptosis and cell proliferation.

- Biochemical Pathways : The compound may affect pathways involved in cancer progression and microbial resistance, although specific pathways remain to be fully elucidated.

- Environmental Factors : The efficacy of the compound can be influenced by external conditions such as pH, temperature, and the presence of other biomolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Preliminary studies have shown:

- Inhibition of Bacterial Growth : The compound demonstrates inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings.

- Fungal Activity : Initial tests indicate effectiveness against certain fungal strains, warranting further exploration in antifungal applications.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cell Line Studies : In vitro assays have shown that this compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. For instance, a study reported a significant reduction in cell viability at concentrations as low as 10 µM.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Growth Inhibition |

| A549 (Lung) | 15.0 | Growth Inhibition |

- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

Case Studies

- Antimicrobial Testing : A study conducted on the antimicrobial efficacy of thiophene derivatives highlighted that this compound exhibited superior activity compared to traditional antibiotics against resistant bacterial strains .

- Cancer Cell Viability Assays : In a comparative study involving multiple xanthene derivatives, this compound was found to have one of the lowest IC50 values, indicating strong anticancer potential .

- Synergistic Effects : Research has suggested that when combined with other chemotherapeutic agents, this compound enhances the overall efficacy against certain cancer types, suggesting possible applications in combination therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.